

Application Notes and Protocols for 8-Fluoroquinoline as a Chemical Intermediate

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Compound of Interest

Compound Name: **8-Fluoroquinoline**

Cat. No.: **B1294397**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **8-fluoroquinoline** as a versatile chemical intermediate in the synthesis of various functional molecules. The unique electronic properties conferred by the fluorine atom at the 8-position make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials.

Introduction to 8-Fluoroquinoline

8-Fluoroquinoline is a heterocyclic aromatic compound with the chemical formula C_9H_6FN . The presence of a fluorine atom on the quinoline scaffold significantly influences its chemical reactivity and the biological activity of its derivatives. The electron-withdrawing nature of fluorine can enhance the susceptibility of the quinoline ring to nucleophilic attack and modify the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This makes **8-fluoroquinoline** a key starting material for the synthesis of a wide range of bioactive compounds.

Applications in Medicinal Chemistry

Derivatives of **8-fluoroquinoline** have demonstrated significant potential in various therapeutic areas, including:

- Antibacterial Agents: The fluoroquinolone class of antibiotics is renowned for its broad-spectrum activity. The core mechanism of action involves the inhibition of bacterial DNA

gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This disruption of DNA processes ultimately leads to bacterial cell death.[4] The introduction of various substituents on the **8-fluoroquinoline** core allows for the fine-tuning of antibacterial potency and spectrum.

- **Anticancer Agents:** Several derivatives of **8-fluoroquinoline** have exhibited promising anticancer activity.[5] The primary mechanism of action for some of these compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.[5][6] The cytotoxic effects of these derivatives have been observed in various cancer cell lines, including breast, lung, colon, and liver cancer.[2][5]
- **Antifungal Agents:** 8-Hydroxyquinoline, a related compound, and its derivatives are known for their antifungal properties.[7][8][9] The incorporation of a fluorine atom at the 8-position can modulate this activity. These compounds are being explored for the development of new fungicides to combat a range of pathogenic fungi.

Data Presentation: Biological Activity of 8-Fluoroquinoline Derivatives

The following tables summarize the biological activities of various derivatives synthesized from **8-fluoroquinoline** and its analogues.

Table 1: Antibacterial Activity of Fluoroquinolone Derivatives

Compound/Derivative	Target Organism	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference(s)
p-Toluidine derivative of 8-nitrofluoroquinolone	S. aureus	~3.5	[10]
p-Chloroaniline derivative of 8-nitrofluoroquinolone	S. aureus	~4.0	[10]
Aniline derivative of 8-nitrofluoroquinolone	S. aureus	~5.0	[10]
7-Ethoxy-8-nitrofluoroquinolone	S. aureus	~0.58	[10]
7-n-Butyl-8-nitrofluoroquinolone	S. aureus	~0.65	[10]

Table 2: Anticancer Activity of Fluoroquinolone Derivatives

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference(s)
o-Chloro-substituted 8-hydroxyquinoline derivative	A-549 (Lung Carcinoma)	5.6	[5]
Quinoline-based dihydrazone derivative 3b	MCF-7 (Breast Cancer)	7.016	[11]
Quinoline-based dihydrazone derivative 3c	MCF-7 (Breast Cancer)	7.05	[11]
Pyrazoline derivative b17	HepG-2 (Liver Cancer)	3.57	[2]
Ciprofloxacin derivative 8	HepG-2 (Liver Cancer)	5.6 (48h)	[12]
Ciprofloxacin derivative 8	MCF-7 (Breast Cancer)	11.5 (48h)	[12]

Table 3: Antifungal Activity of 8-Hydroxyquinoline Derivatives

Compound/Derivative	Target Organism	MIC (μg/mL)	Reference(s)
Clioquinol	Candida spp.	0.031 - 2	[13]
8-Hydroxy-5-quinolinesulfonic acid	Candida spp.	1 - 512	[13]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid	Candida spp.	2 - 1024	[13]
PH265	Cryptococcus spp.	0.5 - 1	[8]
PH276	C. auris, C. haemulonii	8	[8]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving **8-fluoroquinoline** as a chemical intermediate.

Nucleophilic Aromatic Substitution (S_nAr)

This reaction is fundamental for introducing amine functionalities at positions activated by the fluorine and the ring nitrogen.

Protocol 1: Synthesis of 7-(Piperazin-1-yl)-8-fluoroquinoline

- Materials: 7-Chloro-**8-fluoroquinoline**, Piperazine, Pyridine (solvent).
- Procedure:
 - In a round-bottom flask, dissolve 7-chloro-**8-fluoroquinoline** (1.0 eq) in pyridine.
 - Add piperazine (2.0 eq) to the solution.
 - Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain 7-(piperazin-1-yl)-**8-fluoroquinoline**.

Table 4: Representative Quantitative Data for Nucleophilic Aromatic Substitution

Electrophile	Nucleophile	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid	Substituted primary amines	Not Specified	Not Specified	Not Specified	High
8-Chloro-7-fluoro-5-oxo-1,2-dihydro-5H-thiazolo[3,2-a]quinoline-4-carboxylic acid	N-methylpipерazine	Pyridine	Reflux	Not Specified	Not Specified

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl structures.

Protocol 2: Synthesis of 8-Fluoro-4-phenylquinoline

- Materials: 4-Chloro-8-fluoroquinoline, Phenylboronic acid, Pd(OAc)₂, Tri-tert-butylphosphine tetrafluoroborate [P(tBu)₃H]BF₄, K₃PO₄ (base), 1,4-Dioxane/Water (solvent).
- Procedure:
 - To a Schlenk flask, add 4-chloro-8-fluoroquinoline (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and [P(tBu)₃H]BF₄ (4 mol%).
 - Add K₃PO₄ (2.0 eq).

- Evacuate and backfill the flask with argon three times.
- Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
- Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Table 5: Representative Quantitative Data for Suzuki-Miyaura Coupling

Aryl Halide	Boronic Acid	Catalyst System	Base	Solvent	Temperature (°C)	Yield (%)	Reference(s)
1	Phenylboronic acid	Pd(OAc) ₂ / [HP(tBu) ₃]]BF ₄	K ₃ PO ₄	Dioxane/ H ₂ O	Room Temp	88 (diaryl)	[14]
9-Benzyl- 2,6-dichlorop- urine	Phenylboronic acid	Not Specified	Not Specified	Toluene	Not Specified	77 (mono- aryl)	

Buchwald-Hartwig Amination

This palladium-catalyzed reaction provides an efficient method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.

Protocol 3: Synthesis of N-Phenyl-8-fluoroquinolin-4-amine

- Materials: 4-Chloro-8-fluoroquinoline, Aniline, Pd₂(dba)₃ (palladium source), XPhos (ligand), NaOtBu (base), Toluene (solvent).

- Procedure:

- In an oven-dried Schlenk tube, combine 4-chloro-8-fluoroquinoline (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).
- Add NaOtBu (1.2 eq).
- Evacuate and backfill the tube with argon three times.
- Add aniline (1.1 eq) and anhydrous, degassed toluene.
- Heat the reaction mixture at 80-110 °C, monitoring by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature.
- Dilute with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate and purify the crude product by column chromatography.

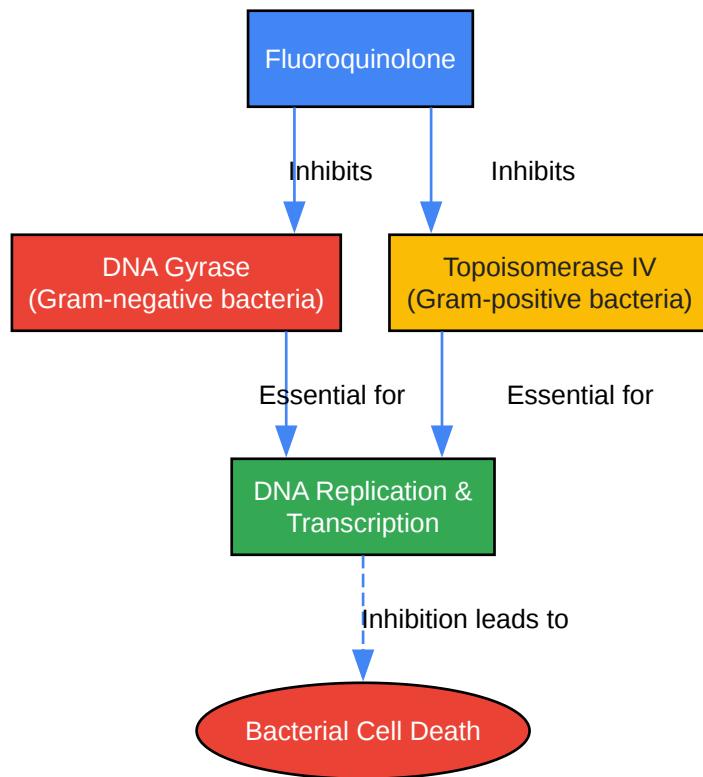
Table 6: Representative Quantitative Data for Buchwald-Hartwig Amination

Aryl Halide	Amine	Catalyst System	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Aryl Bromide	Benzophenone imine	Pd ₂ (dba) ₃ / IPr-HCl	KOtBu	Dioxane	Not Specified	Not Specified	Excellent
Aryl Chloride	Aniline	[Pd(IPr) ₂ Cl ₂ / (isoquinoline)]	KOtBu	Dioxane	110	Not Specified	High

Visualizations

Signaling Pathway: Mechanism of Fluoroquinolone Antibiotics

The primary mechanism of action for fluoroquinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

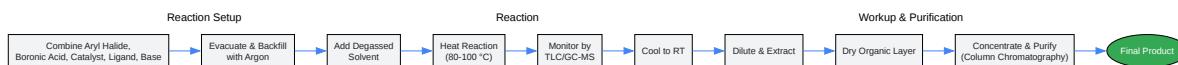


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Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction.

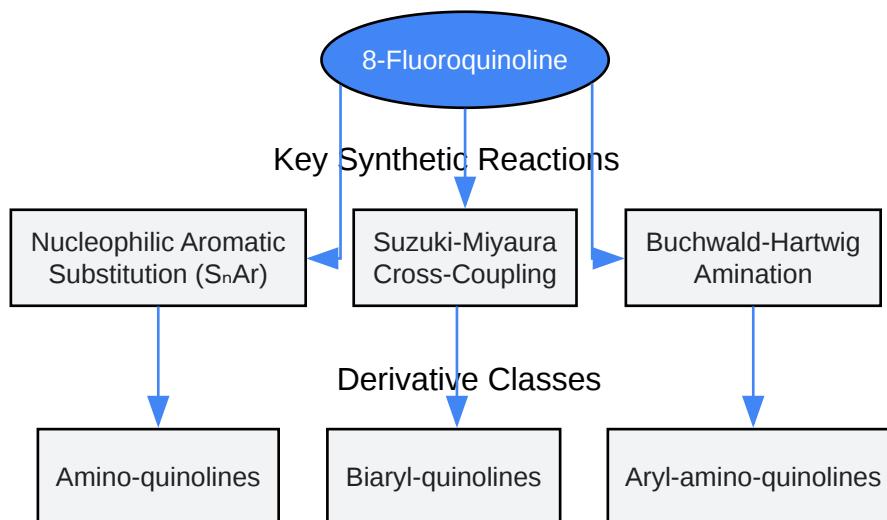


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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Key Synthetic Transformations

This diagram shows the relationship between **8-fluoroquinoline** and the key chemical reactions used to diversify its structure.



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Caption: Key reactions for derivatizing **8-fluoroquinoline**.

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